molecular formula C21H17Cl2N7OS B13379102 N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B13379102
M. Wt: 486.4 g/mol
InChI Key: XGSYZHYSSXWHPZ-YSURURNPSA-N
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Description

This compound is a hybrid molecule featuring a pyrazole-triazole scaffold with distinct substituents. The 3,4-dichlorophenyl group on the pyrazole ring introduces electron-withdrawing properties, while the 5-methyl-4-phenyl-4H-1,2,4-triazole moiety contributes to π-π stacking and hydrogen-bonding capabilities via its sulfanyl (-S-) and hydrazide (-NH-NH-CO-) groups. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anticancer research . The compound’s synthesis likely involves multi-component reactions or condensation of pre-formed aldehydes and hydrazides, as seen in analogous triazole-pyrazole hybrids .

Properties

Molecular Formula

C21H17Cl2N7OS

Molecular Weight

486.4 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H17Cl2N7OS/c1-13-26-29-21(30(13)16-5-3-2-4-6-16)32-12-19(31)27-24-10-15-11-25-28-20(15)14-7-8-17(22)18(23)9-14/h2-11H,12H2,1H3,(H,25,28)(H,27,31)/b24-10+

InChI Key

XGSYZHYSSXWHPZ-YSURURNPSA-N

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=C(NN=C3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(NN=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Formation of the Triazole Ring: Separately, 5-methyl-4-phenyl-4H-1,2,4-triazole is synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and phenylacetic acid.

    Coupling Reaction: The final step involves the coupling of the pyrazole and triazole rings through a methylene bridge, which is achieved by reacting the pyrazole derivative with the triazole derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, leading to the formation of amines or saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific conditions like elevated temperatures or acidic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and saturated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial and antifungal activities. It is often studied for its potential use in developing new antibiotics and antifungal agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound is used in the development of agrochemicals, such as pesticides and herbicides. Its effectiveness against a wide range of pests and weeds makes it valuable in agricultural applications.

Mechanism of Action

The mechanism of action of N’-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately causing cell death. The compound’s ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the acetohydrazide class, with close analogues differing in substituents on the pyrazole, triazole, or aromatic rings. Key comparisons include:

Compound Substituents Key Structural Differences Bioactivity References
4f (Yadav et al., 2021) 3,4-Dihydroxyphenyl on pyrazole; coumarin-linked triazole Hydroxyl groups enhance solubility and H-bonding. Moderate activity against S. aureus (Gram-positive).
10c (Acta Pharm., 2020) 4-Nitrophenylmethylidene; quinazolinone core Nitro group increases electron deficiency, enhancing DNA intercalation. Superior to 5-fluorouracil in anticancer assays.
3 (Molbank, 2012) Ethyl carboxylate; thiazolo-pyrimidine hybrid Carboxylate improves bioavailability; thiazole enhances metal-binding. Not reported (structural focus).
Target Compound 3,4-Dichlorophenyl; 5-methyl-4-phenyl-1,2,4-triazole Chlorine atoms increase lipophilicity and membrane penetration. Hypothesized antimicrobial/antifungal activity (based on triazole derivatives).

Functional Group Impact

  • Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group in the target compound likely enhances stability and binding to hydrophobic enzyme pockets compared to 4g (dimethylaminophenyl, electron-donating) .
  • Sulfanyl vs. Oxygen Linkers: The -S- bridge in the target compound may improve redox activity over oxygen analogues (e.g., 4h with methoxy groups) .
  • Hydrazide vs. Amide: Hydrazide derivatives (e.g., 10a–10c ) show higher conformational flexibility than rigid amides, aiding target interaction .

Bioactivity Trends

  • Antimicrobial Activity: Pyrazole-triazole hybrids with chlorinated phenyl groups (e.g., 4i , 3,4-dimethoxyphenyl) exhibit broad-spectrum activity against E. coli and B. subtilis, suggesting the target compound’s dichlorophenyl group may enhance Gram-negative targeting .
  • Anticancer Potential: Compounds with nitro or halogen substituents (e.g., 10c) show IC50 values <10 μM in cell lines, correlating with the target’s dichlorophenyl motif .

Biological Activity

N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes and ketones. The synthesis pathway can be summarized as follows:

  • Reagents :
    • 3-(3,4-dichlorophenyl)-1H-pyrazole
    • 5-methyl-4-phenyl-4H-1,2,4-triazole
    • Acetic anhydride or similar reagents for acetylation.
  • Reaction Conditions : The reactions are generally conducted under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene} have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. A study indicated that certain pyrazole derivatives inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is well-documented. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and the modulation of cell cycle proteins .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of certain pyrazole compounds. In vitro assays showed that these compounds could protect neuronal cells from excitotoxicity induced by NMDA receptor activation .

Data Summary Table

Biological Activity Effect Concentration Tested Reference
AntimicrobialInhibition of E. coli growth10 µg/mL
Anti-inflammatoryInhibition of TNF-α10 µM
AnticancerInduction of apoptosisVarious concentrations
NeuroprotectiveProtection against NMDA toxicityVarious concentrations

Study on Antimicrobial Activity

A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and tested them against multiple bacterial strains. One compound exhibited significant antibacterial activity against S. aureus with an MIC value lower than standard antibiotics .

Study on Anti-inflammatory Properties

In another study by Chovatia et al., various pyrazole derivatives were screened for anti-inflammatory activity using an in vitro model. The most potent compound showed a reduction in inflammatory markers comparable to existing anti-inflammatory drugs .

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